molecular formula C23H21ClN4O2 B2668036 3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251674-25-5

3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2668036
CAS RN: 1251674-25-5
M. Wt: 420.9
InChI Key: HROCXBUKCAABJR-UHFFFAOYSA-N
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Description

The compound “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, an ethyl group, a phenylethyl group, and an oxadiazole group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar regions .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into polyfluoroalkyl chemicals, which may share structural similarities with the sulfonyl and fluorophenyl components of the compound , focuses on their environmental fate and biodegradation. These chemicals, due to their persistence and potential for bioaccumulation, pose significant environmental risks. Studies aim to understand their microbial degradation pathways, which could lead to methods for mitigating their environmental impact (Liu & Avendaño, 2013).

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including those with sulfonyl groups, are significant in the development of synthetic bacteriostatic antibiotics and various therapeutics. These compounds have applications in treating bacterial infections, as well as in antiviral, anticancer, and Alzheimer’s disease drugs. The diverse functionalities of sulfonamide inhibitors underscore their importance in medicinal chemistry and drug discovery processes (Gulcin & Taslimi, 2018).

1,3,4-Oxadiazole in Drug Development

Compounds containing the 1,3,4-oxadiazole moiety are of particular interest due to their wide range of pharmacological activities. This heterocyclic core is explored for its potential in creating new therapeutic agents with applications in antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and other medical fields. The exploration of 1,3,4-oxadiazole derivatives is driven by their efficacy and potential for low toxicity in medicinal applications (Rana, Salahuddin, & Sahu, 2020).

properties

IUPAC Name

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMROBQZYCZYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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